molecular formula C21H20ClF3N4O2S B2438710 N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride CAS No. 1351617-43-0

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride

Cat. No.: B2438710
CAS No.: 1351617-43-0
M. Wt: 484.92
InChI Key: KCTOUZYULNNTDP-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H20ClF3N4O2S and its molecular weight is 484.92. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1H-indole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N4O2S.ClH/c1-27(2)9-10-28(19(29)15-12-25-16-6-4-3-5-14(15)16)20-26-17-8-7-13(11-18(17)31-20)30-21(22,23)24;/h3-8,11-12,25H,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTOUZYULNNTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)OC(F)(F)F)C(=O)C3=CNC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride, a compound with the CAS number 1351617-43-0, is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including an indole core and a benzo[d]thiazole moiety, suggest diverse pharmacological properties, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

  • Molecular Formula : C21H20ClF3N4O2S
  • Molecular Weight : 484.9 g/mol
  • Key Structural Features :
    • Indole core: A bicyclic structure that contributes to biological activity.
    • Trifluoromethoxy group: Enhances lipophilicity and bioactivity.
    • Dimethylaminoethyl side chain: Potentially involved in receptor interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily focusing on its potential as an antibacterial agent and a kinase inhibitor.

Antibacterial Activity

The compound has shown promising antibacterial properties against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication. Studies have demonstrated significant inhibition at minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested organisms .

Kinase Inhibition

A notable study highlighted its potential as an inhibitor of Flt-3, a tyrosine kinase implicated in certain leukemias. The compound's ability to inhibit such kinases positions it as a candidate for therapeutic development in oncology .

Cytotoxicity Studies

In vitro cytotoxicity assays have evaluated the compound against various human cancer cell lines. Preliminary results indicate that it may possess selective cytotoxic effects, although further studies are required to establish its efficacy and safety profile .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntibacterialMRSA, other Gram-positive bacteriaSignificant inhibition (MIC ~50 μg/mL)
Kinase InhibitionFlt-3Potential inhibitor
CytotoxicityVarious human cancer cell linesSelective cytotoxic effects

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar scaffolds to this compound exhibited significant antibacterial activity against MRSA, suggesting that this compound may share similar mechanisms of action .
  • Kinase Inhibition : Research focusing on the structure-activity relationship (SAR) of benzothiazole derivatives indicated that modifications to the indole scaffold could enhance potency against Flt-3. This opens avenues for developing targeted therapies for leukemia .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-(2-(dimethylamino)ethyl)-N-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)-1H-indole-3-carboxamide hydrochloride. For instance, a related compound demonstrated significant growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% and 85.26%, respectively . These findings suggest that modifications to the indole structure may enhance anticancer activity, making it a candidate for further development.

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interactions between this compound and biological targets. The compound's ability to inhibit specific enzymes or receptors can be predicted using in silico methods. For example, a study indicated that related compounds could act as potential inhibitors of 5-lipoxygenase (5-LOX), which is involved in inflammatory processes and cancer progression . Such studies provide insights into the compound's mechanism of action and guide future modifications for improved efficacy.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the pharmacological properties of this compound. Variations in substituents on the indole ring or modifications to the benzo[d]thiazole moiety can significantly influence biological activity. Research has shown that certain substitutions can enhance solubility, bioavailability, and selectivity towards cancer cells .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the coupling of dimethylaminoethyl derivatives with trifluoromethoxy benzo[d]thiazoles. Characterization techniques such as nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are employed to confirm the structure and purity of synthesized compounds . Efficient synthesis routes are crucial for scaling up production for clinical trials.

Pharmacokinetics and Toxicology

Evaluating the pharmacokinetic profile and potential toxicity of this compound is vital for its development as a therapeutic agent. Studies typically assess absorption, distribution, metabolism, and excretion (ADME) properties, alongside toxicity profiles in preclinical models . Understanding these factors helps predict human responses and guides dosage recommendations.

Data Table: Summary of Anticancer Activity

Compound NameCell Lines TestedPercent Growth Inhibition (%)
Related Compound 6hSNB-1986.61
Related Compound 6hOVCAR-885.26
Related Compound 6hNCI-H4075.99
Related Compound 6hHOP-9267.55

Q & A

Basic Research Question

  • 1^1H/13^{13}C NMR : Assign peaks for the trifluoromethoxy group (δ 55–60 ppm for CF3_3O) and indole NH (δ 10–12 ppm). confirms benzothiazole protons resonate at δ 7.5–8.5 ppm .
  • HRMS : Use ESI+ mode to detect [M+H]+^+ ions. For example, a derivative with C20_{20}H17_{17}ClFN3_3O3_3S (MW 433.9) showed a 0.1 ppm error in HRMS .
  • X-ray crystallography : Resolve ambiguous stereochemistry, especially for chiral dimethylaminoethyl groups.

Advanced Application :
DFT calculations (e.g., Gaussian 16) can predict NMR shifts and optimize geometries for docking studies targeting enzymes like COX-2 .

How can reaction yields be improved for carboxamide derivatives with bulky substituents?

Advanced Research Question
Low yields in sterically hindered systems (e.g., trifluoromethoxy groups) are common. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 10 minutes vs. 3 hours) and improves yields by 15–20% (see for imidazole analogs) .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate acylation steps.
  • Solvent optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of hydrophobic intermediates .

Table 2 : Yield Optimization for Bulky Carboxamides

ConditionYield ImprovementReference Technique
Microwave, 150°C, 10 min+20%1^1H NMR
DMAP (10 mol%)+15%HPLC

What are the challenges in analyzing trifluoromethoxy-containing compounds via LC-MS?

Advanced Research Question
The trifluoromethoxy group (-OCF3_3) can cause:

  • Ion suppression : Mitigate using HILIC (hydrophilic interaction chromatography) instead of reverse-phase C18 columns.
  • Fragmentation artifacts : ESI+ mode minimizes in-source decay compared to APCI.
  • Quantification errors : Use deuterated internal standards (e.g., d3_3-trifluoromethoxy analogs) for accurate calibration .

Case Study :
In -chloro-6-fluoro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide showed optimal MS signal at 0.1% formic acid in mobile phase .

How to design structure-activity relationship (SAR) studies for indole-thiazole hybrids?

Basic Research Question

  • Core modifications : Compare benzo[d]thiazole vs. 1,3,4-thiadiazole cores ( shows thiadiazoles have higher antimicrobial activity) .
  • Substituent effects : Test electron-withdrawing (e.g., -CF3_3) vs. electron-donating (-OCH3_3) groups on the indole ring.
  • Dose-response profiling : Use 8-point dilution curves (0.1–100 μM) to calculate IC50_{50} values.

Table 3 : SAR Trends in Analogous Compounds

SubstituentActivity (IC50_{50}, μM)Target
-CF3_30.5–2.0COX-2
-OCH3_35.0–10.0Antimicrobial

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